2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is a synthetic organic compound that features a combination of fluorinated benzylamine and cyanobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2,4-Difluorobenzylamine: This step involves the reaction of 2,4-difluorobenzyl chloride with ammonia or an amine source under basic conditions to form 2,4-difluorobenzylamine.
Coupling with 4-Cyanobenzoic Acid: The 2,4-difluorobenzylamine is then coupled with 4-cyanobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated structure may improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The fluorinated benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanobenzoate group may also play a role in binding to target proteins, enhancing the overall efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate
- 2-((2,4-Difluorophenyl)amino)-2-oxoethyl 4-cyanobenzoate
- 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-cyanobenzoate stands out due to its specific combination of fluorinated benzylamine and cyanobenzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-14-6-5-13(15(19)7-14)9-21-16(22)10-24-17(23)12-3-1-11(8-20)2-4-12/h1-7H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTFVPKXSIJRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.